For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (+)-Decursinol from Angelica gigas Nakai
Introduction
Angelica gigas Nakai, a medicinal herb native to Korea, China, and Japan, has a long history of use in traditional Asian medicine for treating a range of ailments, including anemia and hormonal imbalances.[1] The roots of this plant are a rich source of bioactive pyranocoumarin compounds, with (+)-decursinol and its derivatives, decursin and decursinol angelate, being among the most significant.[1][2] (+)-Decursinol, the metabolic product of decursin and decursinol angelate, has garnered considerable attention from the scientific community for its diverse and potent pharmacological activities.[2]
This technical guide provides a comprehensive overview of (+)-decursinol derived from Angelica gigas Nakai, focusing on its extraction, biological activities, and underlying mechanisms of action. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes complex signaling pathways and workflows using Graphviz diagrams.
Extraction and Isolation from Angelica gigas Nakai
The primary bioactive compounds in Angelica gigas Nakai roots are decursin and decursinol angelate, which are readily converted to (+)-decursinol in vivo.[2] Therefore, extraction methods typically focus on obtaining these precursor molecules.
Experimental Protocols for Extraction
2.1.1. Solvent Extraction
A common and straightforward method for extracting coumarins from Angelica gigas Nakai involves the use of organic solvents.
-
Protocol:
-
The dried roots of Angelica gigas Nakai are ground into a fine powder.[3]
-
The powdered root material is mixed with an organic solvent, such as methanol or ethanol, typically at a solid-to-liquid ratio ranging from 1:2 to 1:4 (g/mL).[3][4]
-
The mixture is agitated or shaken for a specified period, often around 12 hours, at room temperature.[3]
-
Following extraction, the solution is filtered to remove solid plant material.[4]
-
The solvent is then evaporated under reduced pressure to yield a crude extract rich in decursin and decursinol angelate.[5] Further purification can be achieved using techniques like column chromatography.
-
2.1.2. Subcritical-Water Extraction (SWE)
SWE is an environmentally friendly alternative that uses water at elevated temperatures and pressures to extract hydrophobic compounds.
-
Protocol:
-
50 g of powdered Angelica gigas Nakai root is placed into an 8 L extraction cell.[6]
-
1.1 L of preheated water (70–80 °C) is added to the extractor.[6]
-
The extractor is heated to the target temperature (e.g., 190 °C) while agitating at a specific speed (e.g., 200–250 rpm).[6]
-
Extraction is maintained for a set duration (e.g., 15 minutes) at a pressure of approximately 5 MPa.[6][7]
-
After extraction, the solution is collected for analysis.[6]
-
2.1.3. Ionic Liquid-Based Extraction
Ionic liquids (ILs) are considered green solvents and can be highly efficient for extracting natural products.[8]
-
Protocol:
-
1 g of dried, powdered Angelica gigas Nakai root is mixed with 6.5 mL of an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ((BMIm)BF4).[8]
-
The mixture is stirred at 500 rpm for 120 minutes at a temperature of 60 °C.[8]
-
The extract is then filtered and analyzed, often by High-Performance Liquid Chromatography (HPLC).[8]
-
Data Presentation: Extraction Yields
The efficiency of different extraction methods can be compared based on the yield of the target compounds.
| Extraction Method | Solvent/Conditions | Compound | Yield (mg/g of dried root) | Reference |
| Ionic Liquid Extraction | (BMIm)BF4, 60°C, 120 min | Decursin | 43.32 | [8] |
| Decursinol Angelate | 17.87 | [8] | ||
| Subcritical-Water Extraction | Water, 190°C, 15 min, 200-250 rpm | Decursin | 17.77 ± 2.39 | [6] |
| Conventional Solvent | Methanol | Decursin | 24.00 ± 1.21 | [6] |
| Ethanol | Decursin | 21.93 ± 2.10 | [6] |
Biological Activities and Mechanisms of Action
(+)-Decursinol and its precursors exhibit a wide array of biological effects, with anti-cancer, neuroprotective, and anti-inflammatory properties being the most extensively studied.
Anti-Cancer Activity
Decursin and its derivatives have demonstrated significant anti-cancer potential across various cancer types by modulating multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[9]
3.1.1. Inhibition of Cell Proliferation and Cell Cycle Arrest
Decursin has been shown to inhibit the growth of cancer cells by arresting the cell cycle at different phases. For instance, in colon cancer cells, it can induce a G1 phase block by upregulating p21 and downregulating cyclin D1 through the MAPK/ERK1/2 signaling pathway.[10]
3.1.2. Induction of Apoptosis
A key mechanism of decursin's anti-cancer effect is the induction of programmed cell death, or apoptosis. In osteosarcoma cells, decursin suppresses the phosphorylation of Akt and NF-κB, which are crucial for cell survival.[11] It also modulates the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent apoptosis.[11][12]
3.1.3. Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Decursin and decursinol angelate have been found to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis.[13] They achieve this by suppressing the phosphorylation of VEGFR-2 and its downstream signaling pathways, including ERK and JNK.[13]
3.1.4. Inhibition of Invasion and Metastasis
The spread of cancer cells to distant organs is a major cause of mortality. Decursin can inhibit the invasion and metastasis of cancer cells by modulating pathways such as PI3K/AKT and MAPK/NF-κB, which in turn affects the expression of matrix metalloproteinases (MMPs) like MMP-9.[10]
3.1.5. Signaling Pathways in Anti-Cancer Activity
Several key signaling pathways are targeted by (+)-decursinol and its precursors in their anti-cancer action.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Decursin has been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[9][11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in various cellular processes. Decursin can modulate this pathway to inhibit cell invasion and induce apoptosis.[10][12]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer. Decursin can suppress NF-κB activation, thereby inhibiting the expression of genes involved in cell survival and inflammation.[11]
-
STAT3 Pathway: The STAT3 signaling pathway is often constitutively active in cancer cells and promotes their growth and survival. Decursin can inhibit this pathway, for example, by downregulating CXCR7 expression in gastric cancer.[1][10]
3.1.6. Visualization of Anti-Cancer Signaling Pathways
Caption: Key anti-cancer signaling pathways modulated by (+)-decursinol/decursin.
3.1.7. Data Presentation: In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | Compound | IC50 / Effect | Reference |
| 143B | Osteosarcoma | Cell Viability | Decursin | Suppressed proliferation at 100 µM | [11] |
| MG63 | Osteosarcoma | Cell Viability | Decursin | Suppressed proliferation at 100 µM | [11] |
| HT29 | Colon Cancer | Cell Proliferation | Decursin | Inhibited proliferation | [10] |
| HCT116 | Colon Cancer | Cell Proliferation | Decursin | Inhibited proliferation | [10] |
| MCF-7 | Breast Cancer | Cell Invasion | Decursin | Inhibited TPA-induced invasion | [10] |
| B16F10 | Melanoma | Cell Proliferation | Decursin | Dose-dependent inhibition | [12] |
Neuroprotective Activity
(+)-Decursinol has demonstrated significant potential in protecting neuronal cells from various insults, suggesting its therapeutic utility in neurodegenerative diseases.
3.2.1. Protection against Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in conditions like Alzheimer's disease. (+)-Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced oxidative stress.[14] They achieve this by reducing the influx of calcium and bolstering the cellular antioxidant defense system, including increasing levels of glutathione.[14] In PC12 cells, they protect against amyloid β-protein-induced oxidative stress by upregulating heme oxygenase-1 (HO-1) through the Nrf2 pathway.[15]
3.2.2. Cognitive Enhancement
Studies in animal models have shown that decursin can ameliorate memory impairment. In mice with scopolamine-induced amnesia, decursin improved performance in passive avoidance and Morris water maze tests, partly by inhibiting acetylcholinesterase (AChE) activity in the hippocampus.[7][16]
3.2.3. Signaling Pathways in Neuroprotection
-
Nrf2/HO-1 Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Decursin activates Nrf2, leading to the expression of antioxidant enzymes like HO-1, which protects cells from oxidative damage.[7][15]
-
MAPK Pathway: The MAPK pathway is also involved in the neuroprotective effects of decursin, as it can activate Nrf2.[7]
-
Calcium Homeostasis: Decursinol and decursin help maintain calcium homeostasis by reducing excessive calcium influx through glutamate receptors, thus preventing excitotoxicity.[14]
3.2.4. Visualization of Neuroprotective Signaling Pathway
Caption: Neuroprotective mechanism of (+)-decursinol via the Nrf2/HO-1 pathway.
3.2.5. Data Presentation: Neuroprotective Activity
| Model | Insult | Compound | Concentration / Dose | Effect | Reference |
| Primary rat cortical cells | Glutamate | Decursinol/Decursin | 0.1–10.0 µM | Significant neuroprotection | [14] |
| PC12 cells | Amyloid β-protein | Decursin | Not specified | Decreased cytotoxicity and lipid peroxidation | [15] |
| HT22 cells | Glutamate | Decursin | 12.5 and 25 µM | Improved cell viability | [17] |
| Mice | Scopolamine | Decursin | Not specified | Ameliorated amnesia | [7][16] |
| Mice (Neuropathic pain) | Chronic constriction injury | Decursinol | 50 mg/kg (IP) | Anti-allodynic effect | [18] |
Anti-Inflammatory Activity
Inflammation is a key process in many chronic diseases. Decursinol and its derivatives have been shown to possess potent anti-inflammatory properties.
3.3.1. Inhibition of Pro-inflammatory Mediators
Decursin and decursinol angelate inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[19] This is achieved by modulating signaling pathways like NF-κB.[19]
3.3.2. Amelioration of Inflammatory Bowel Disease (IBD)
In a mouse model of IBD induced by dextran sodium sulfate (DSS), decursinol angelate was found to relieve colitis.[20] It attenuated weight loss, colon shortening, and tissue damage.[20] Mechanistically, it was shown to inhibit the ROS/TXNIP/NLRP3 pathway and pyroptosis.[20] It also suppressed the differentiation of pro-inflammatory Th17 cells.[21]
3.3.3. Signaling Pathways in Anti-Inflammatory Activity
-
NF-κB Pathway: As in cancer, the inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of decursinol, reducing the expression of inflammatory cytokines and enzymes like iNOS and COX-2.[12][19]
-
MAPK Pathway: The MAPK pathway is also involved in mediating the anti-inflammatory response to decursinol angelate.[20]
-
NLRP3 Inflammasome: Decursinol angelate can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.[20]
3.3.4. Visualization of Anti-Inflammatory Experimental Workflow
Caption: Experimental workflow for evaluating decursinol angelate in a DSS-induced colitis model.
3.3.5. Data Presentation: Anti-Inflammatory Activity
| Model | Compound | Dose | Effect | Reference |
| DSS-induced colitis (mice) | Decursinol angelate | 10 and 20 mg/kg | Attenuated weight loss and colon shortening | [20] |
| LPS-stimulated RAW 264.7 cells | Decursin | Not specified | Inhibited NO, PGE2, IL-6, TNF-α production | [19] |
| Naïve CD4+ T cells | Decursinol angelate | Up to 40 µM | Impeded Th17 differentiation | [21] |
Pharmacokinetics
Understanding the pharmacokinetic profile of (+)-decursinol is crucial for its development as a therapeutic agent. Studies in both rodents and humans have shown that decursin and decursinol angelate are rapidly and extensively metabolized to (+)-decursinol after oral administration.[2][22]
Absorption, Metabolism, and Bioavailability
Following oral administration in rats, (+)-decursinol exhibits high oral bioavailability (>45%) and is absorbed quickly, with Tmax values ranging from 0.4 to 0.9 hours.[23] In humans, after a single oral dose of an Angelica gigas Nakai extract, (+)-decursinol is the major metabolite found in plasma.[24]
Data Presentation: Pharmacokinetic Parameters
| Species | Compound | Dose | Cmax (µg/L) | Tmax (h) | t1/2 (h) | Reference |
| Human | Decursin | 1.6 ± 0.3 mg/kg | 4.8 ± 3.4 | 2.5 ± 1.6 | 17.4 ± 14.5 | [24] |
| Decursinol Angelate | 1.0 ± 0.2 mg/kg | 2.5 ± 1.9 | 2.6 ± 1.5 | 19.3 ± 15.6 | [24] | |
| (+)-Decursinol | Metabolite | 269.8 ± 117.7 | 3.3 ± 1.4 | 7.4 ± 2.6 | [24] | |
| Rat (IV) | (+)-Decursinol | 5 mg/kg | - | - | - | [23] |
| Rat (Oral) | (+)-Decursinol | 5 mg/kg | - | 0.4 ± 0.2 | - | [23] |
| Mouse (Oral) | Decursin/DA | ~240 mg/kg | 0.54 µg/mL | - | - | [22] |
| (+)-Decursinol | Metabolite | 14.9 µg/mL | - | - | [22] |
Conclusion
(+)-Decursinol, a major bioactive metabolite from Angelica gigas Nakai, stands out as a promising natural compound with significant therapeutic potential. Its well-documented anti-cancer, neuroprotective, and anti-inflammatory activities are supported by a growing body of evidence detailing its interactions with key cellular signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB. The ability to modulate these fundamental pathways underscores its potential for development into novel therapeutics for a range of complex diseases.
For drug development professionals, the favorable pharmacokinetic profile, particularly its high oral bioavailability in preclinical models, makes (+)-decursinol an attractive lead compound. However, further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and optimize its delivery for clinical applications. The data and protocols compiled in this guide offer a solid foundation for researchers to build upon, paving the way for the translation of this potent natural product from the laboratory to the clinic.
References
- 1. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Chemoprevention with Korean Angelica: Active Compounds, Pharmacokinetics, and Human Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR100509843B1 - Method of extraction decursin and decursinol angelate from Angelica gigas, Nakai - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 11. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective and Cognitive Enhancement Potentials of Angelica gigas Nakai Root: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Decursinol angelate relieves inflammatory bowel disease by inhibiting the ROS/TXNIP/NLRP3 pathway and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Decursinol Angelate Ameliorates Dextran Sodium Sulfate-Induced Colitis by Modulating Type 17 Helper T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Single Oral Dose Pharmacokinetics of Decursin and Decursinol Angelate in Healthy Adult Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
